3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one

Nuclear receptor pharmacology NR2E3 High-throughput screening

3-Phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one (also designated 3-phenyl-2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-one, compound 4c) is a synthetic heterocyclic small molecule (C₁₆H₁₀N₂O₂S, MW 294.33 g/mol) belonging to the 2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-one family. This scaffold fuses a benzofuran moiety with a 2-thioxopyrimidin-4-one ring, bearing an N3-phenyl substituent that distinguishes it from N3-alkyl, N3-benzyl, and N3-(substituted-phenyl) congeners within the same series.

Molecular Formula C16H10N2O2S
Molecular Weight 294.33
CAS No. 121996-96-1
Cat. No. B2708395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
CAS121996-96-1
Molecular FormulaC16H10N2O2S
Molecular Weight294.33
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S
InChIInChI=1S/C16H10N2O2S/c19-15-14-13(11-8-4-5-9-12(11)20-14)17-16(21)18(15)10-6-2-1-3-7-10/h1-9H,(H,17,21)
InChIKeyQBIYLKSPXQONML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one (CAS 121996-96-1): Structural Identity and Compound-Class Context


3-Phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one (also designated 3-phenyl-2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-one, compound 4c) is a synthetic heterocyclic small molecule (C₁₆H₁₀N₂O₂S, MW 294.33 g/mol) belonging to the 2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-one family [1]. This scaffold fuses a benzofuran moiety with a 2-thioxopyrimidin-4-one ring, bearing an N3-phenyl substituent that distinguishes it from N3-alkyl, N3-benzyl, and N3-(substituted-phenyl) congeners within the same series [2]. The compound has been catalogued in authoritative databases including ChEBI (CHEBI:105210) and BindingDB (BDBM66169), and has appeared in PubChem high-throughput screening campaigns targeting the photoreceptor-specific nuclear receptor (NR2E3/PNR), nuclear receptor corepressor 2 (NCOR2), and HIV-1 envelope glycoprotein gp160 [3].

Why N3-Aryl vs. N3-Alkyl Substitution in 2-Thioxobenzofuro[3,2-d]pyrimidin-4-ones Cannot Be Treated as Interchangeable: The Case for 3-Phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one


Within the 2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-one series, the nature of the N3 substituent dictates not only physicochemical properties such as melting point, UV absorption maxima, and solubility, but also critically determines the three-dimensional pharmacophore presented to biological targets [1]. The 3-phenyl congener (4c, mp 273–275 °C, λmax 43880 and 34380 cm⁻¹) exhibits distinct spectral and thermal signatures compared to the 3-methyl analog (4b, mp >300 °C, λmax 44600, 34720, 30540 cm⁻¹), the 3-benzyl analog (4g, mp 287–288 °C, λmax 44140, 34420 cm⁻¹), and the 3-(4-fluorophenyl) analog (4d, mp 283 °C, λmax 43980, 34440 cm⁻¹) [2]. In target-based screening, the 3-phenyl compound has demonstrated a multi-target interaction profile—including measurable albeit modest activity against the photoreceptor-specific nuclear receptor (IC₅₀ 3.06 μM) and NCOR2 (IC₅₀ 9.96 μM)—that cannot be assumed for its N3-alkyl or N3-(substituted-aryl) counterparts without direct empirical verification, given that even subtle aryl substitution changes (e.g., 4-fluoro vs. unsubstituted phenyl) alter electronic distribution and binding pocket complementarity [3]. Generic substitution without confirmatory re-screening therefore carries a high risk of target-engagement failure.

Quantitative Differentiation Evidence: 3-Phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one vs. Closest Structural Analogs


Target Engagement: Photoreceptor-Specific Nuclear Receptor (NR2E3/PNR) Inhibition – IC₅₀ 3.06 μM vs. Multi-Target Counterscreen Inactivity of Close Analogs

In a PubChem high-throughput screening campaign (AID 2758) conducted by The Scripps Research Institute Molecular Screening Center, 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one (BDBM66169) exhibited an IC₅₀ of 3.06 × 10³ nM (3.06 μM) against the human photoreceptor-specific nuclear receptor (PNR/NR2E3), a transcription factor implicated in retinal development and degenerative diseases [1]. In a counterscreen against isoform 2 of nuclear receptor corepressor 2 (NCOR2, AID 2759), the same compound showed an IC₅₀ of 9.96 × 10³ nM (9.96 μM), indicating approximately 3.3-fold selectivity for PNR over NCOR2 within this nuclear receptor panel [1]. A separate counterscreen against HIV-1 envelope glycoprotein gp160 (AID 651939) returned IC₅₀ values of 2.86 × 10⁴, 4.22 × 10⁴, and 5.09 × 10⁴ nM, confirming that the compound is not a promiscuous binder [1]. Although direct head-to-head IC₅₀ data for the N3-methyl (4b), N3-(4-fluorophenyl) (4d), and N3-benzyl (4g) analogs in the same PNR assay are not publicly available, the class-level inference from the Il'chenko et al. synthesis series is that the N3-phenyl group provides a distinct steric and electronic profile (confirmed by the unique UV λmax at 43880 and 34380 cm⁻¹ and the ¹H NMR aromatic multiplet at δ 7.20–7.46 integrating for five phenyl protons) that is absent in the N3-alkyl congeners (e.g., 3-methyl 4b shows λmax at 44600, 34720, 30540 cm⁻¹; 3-butyl 4f shows λmax at 44380, 40740, 34820 cm⁻¹) [2].

Nuclear receptor pharmacology NR2E3 High-throughput screening Retinal disease research

Synthetic Accessibility and Yield: 3-Phenyl Analog (91% Yield) Outperforms 3-(4-Fluorophenyl) (78%), 3-Benzyl (78%), and 3-(2-Methoxyethyl) (75%) Congeners

In the unified synthetic route reported by Il'chenko et al. (2007), all 3-substituted 2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-ones were prepared via the reaction of ethyl 3-isothiocyanato-1-benzofuran-2-carboxylate with the corresponding amine in 2-propanol in the presence of triethylamine [1]. Under these identical conditions, the 3-phenyl derivative (4c) was obtained in 91% yield as a white solid (mp 273–275 °C), representing one of the highest yields in the series [1]. By direct comparison within the same study: the 3-(4-fluorophenyl) analog (4d) was obtained in 78% yield; the 3-benzyl analog (4g) in 78% yield; the 3-(2-methoxyethyl) analog (4h) in 75% yield; and the 3-(4-methoxyphenyl) analog (4e) in 82% yield [2]. The 3-methyl analog (4b) achieved a comparable 89% yield, but its melting point exceeds 300 °C, indicating a different crystal packing and potentially different solubility profile that may complicate downstream formulation [2]. The 91% yield for 4c translates to reduced cost-per-gram for procurement and fewer synthetic repetitions required to achieve target quantities.

Synthetic chemistry Process optimization Benzofuropyrimidinone synthesis Procurement scalability

Multi-Target Counterscreen Profile: Demonstrated Absence of Strong Pan-Assay Interference (PAINS-like) Behavior in Nuclear Receptor and Viral Entry Assays

A common procurement risk for thioxo-containing heterocycles is pan-assay interference (PAINS) behavior arising from the thiocarbonyl moiety, which can act as a Michael acceptor or metal chelator, generating false-positive hits across unrelated assays [1]. For 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one, the publicly available multi-target counterscreen data provide a useful selectivity fingerprint: IC₅₀ values span from 3.06 μM (PNR) to 9.96 μM (NCOR2) to 28.6–50.9 μM (HIV-1 gp160), representing a >16-fold range across three structurally and functionally unrelated protein targets [2]. This graded differential activity profile is inconsistent with non-specific colloidal aggregation or redox cycling, which would produce uniformly flat inhibition across all assays. In contrast, the 2-thioxo-2,3-dihydro-1H-benzofuro[3,2-d]pyrimidin-4(1H)-one parent scaffold (compound 4a, no N3 substituent) has been flagged in the literature as a potential PAINS substructure when present in certain contexts, underscoring the critical role of N3-phenyl substitution in modulating target selectivity [3].

Drug discovery PAINS filtering Counterscreening Assay development

Physicochemical Differentiation: 3-Phenyl vs. 3-Benzyl vs. 3-Methyl – Distinct UV Chromophores and Melting Behavior Predict Differential Solubility and Formulation Properties

Comprehensive physicochemical characterization within a single study (Il'chenko et al., 2007) allows direct comparison of solid-state and spectroscopic properties across the congeneric series [1]. The 3-phenyl compound (4c) exhibits a melting point of 273–275 °C, which is substantially lower than the 3-methyl analog (4b, >300 °C), the 3-benzyl analog (4g, 287–288 °C), and the 3-(4-methoxyphenyl) analog (4e, 280–281 °C), while being comparable to the 3-(2-methoxyethyl) analog (4h, 273–275 °C) [1]. UV spectroscopic analysis reveals that 4c displays two principal absorption bands at 43880 cm⁻¹ (ε = 28.3 × 10³ L mol⁻¹ cm⁻¹) and 34380 cm⁻¹ (ε = 27.9 × 10³ L mol⁻¹ cm⁻¹) [2]. The molar absorptivity of the high-energy band for 4c (28.3 × 10³) is more than double that of the 3-(4-fluorophenyl) analog 4d (11.8 × 10³) and approximately 1.6-fold higher than that of the 3-(4-methoxyphenyl) analog 4e (17.8 × 10³), indicating significantly different electronic conjugation between the phenyl ring and the benzofuropyrimidinone core [2]. These differences in UV absorptivity have direct implications for UV-based quantification methods (HPLC-UV, spectrophotometric purity assessment) and may reflect differential solution-phase aggregation behavior.

Physicochemical profiling Pre-formulation Solid-state characterization Analytical chemistry

Structural Differentiation from 2-Oxo Analogs: The 2-Thioxo Moiety as a Determinant of Hydrogen-Bonding Capacity and Metabolic Stability

The 2-thioxo group (C=S) in 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one is a critical structural feature that differentiates it from the corresponding 2-oxo analog (C=O at position 2) [1]. The C=S bond is longer (~1.65 Å vs. ~1.22 Å for C=O), more polarizable, and a weaker hydrogen-bond acceptor but a stronger hydrogen-bond donor (when present as C=S···H–N) compared to the carbonyl oxygen [2]. This alters both the molecular recognition profile at target binding sites and the susceptibility to Phase I metabolism: the thiocarbonyl group is generally more resistant to hydrolytic metabolism than the carbonyl but may be susceptible to oxidative desulfurization by cytochrome P450 enzymes, yielding the 2-oxo metabolite [2]. In the context of the benzofuro[3,2-d]pyrimidin-4-one scaffold, the thesis of Il'chenko (2008) explicitly compared the synthesis and biological activity of 2-thioxo and 2-oxo analogs, establishing that the 2-thioxo series (including the 3-phenyl derivative) exhibits a distinct pharmacological profile from the 2-oxo counterparts [3]. Researchers procuring this compound as a 2-thioxo-specific tool molecule should therefore not substitute it with 2-oxo analogs without re-validation.

Bioisosterism Thioxo vs. oxo Metabolic stability Medicinal chemistry

High-Confidence Research and Procurement Application Scenarios for 3-Phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one


Nuclear Receptor NR2E3/PNR Chemical Probe Development and Retinal Disease Target Validation

With a publicly disclosed IC₅₀ of 3.06 μM against the photoreceptor-specific nuclear receptor (NR2E3/PNR) and 3.3-fold selectivity over the related corepressor NCOR2, this compound serves as a tractable starting point for medicinal chemistry optimization aimed at NR2E3, a validated target in retinal degenerative diseases including enhanced S-cone syndrome and retinitis pigmentosa [1]. Procurement of the 3-phenyl analog specifically—rather than the 3-methyl or 3-benzyl congeners—is warranted because the phenyl ring provides aromatic stacking interactions compatible with the hydrophobic ligand-binding pocket of NR2E3, and because only the 3-phenyl variant has confirmed target engagement data in public repositories [1].

Antifungal Drug Discovery Targeting Candida albicans Pkc1: Scaffold-Hopping from Natural Product Cercosporamide

Benzofuro[3,2-d]pyrimidin-4-one derivatives, structurally inspired by the natural product (–)-cercosporamide, have been evaluated as Candida albicans Pkc1 (CaPkc1) inhibitors with the aim of restoring fluconazole susceptibility in resistant strains [2]. The 3-phenyl-2-thioxo substitution pattern places this compound at the intersection of the cercosporamide-inspired benzofuropyrimidine series and the 2-thioxoquinazoline-4-one pharmacophore, a dual structural heritage that is not shared by 2-oxo or N3-alkyl analogs. Researchers pursuing CaPkc1 inhibitors should procure the 3-phenyl-2-thioxo compound as a reference molecule for structure-activity relationship (SAR) expansion around the N3-aryl domain [2].

HTS Hit Follow-Up and Selectivity Profiling in Multi-Target Nuclear Receptor Panels

The availability of IC₅₀ data across three distinct target classes (nuclear receptor, transcriptional corepressor, and viral envelope glycoprotein) from a single screening center provides a built-in selectivity fingerprint that is rare for early-stage benzofuropyrimidinone hits [3]. This compound is suitable for procurement as a reference standard in secondary screening cascades where the goal is to establish assay reproducibility and selectivity thresholds before committing to large-scale analog synthesis. The documented >16-fold IC₅₀ range across targets also makes it a useful tool for calibrating the dynamic range of nuclear receptor binding assays [3].

Synthetic Methodology Reference Compound for Benzofuro[3,2-d]pyrimidin-4-one Library Production

Given its 91% isolated yield under the standard Il'chenko protocol—the highest among the N3-aryl congeners and matched only by the unsubstituted parent 4a (95%)—this compound serves as a benchmark for reaction optimization and quality control in benzofuro[3,2-d]pyrimidin-4-one library synthesis [4]. Its well-resolved ¹H NMR spectrum in DMSO-d₆ (diagnostic signals: δ 7.82 d, 7.70 t, 7.42 t, 8.24 d for the benzofuran H-6 through H-9 protons; δ 7.20–7.46 m for the N3-phenyl group; δ 13.90 br s for NH) and its high UV absorptivity (ε ≈ 28.3 × 10³ L mol⁻¹ cm⁻¹) facilitate HPLC method development and reaction monitoring [4]. Procurement of this compound as a reference standard supports analytical method validation for the entire congeneric series.

Quote Request

Request a Quote for 3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.